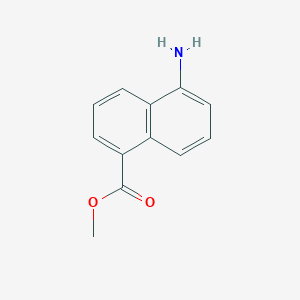

Methyl 5-aminonaphthalene-1-carboxylate

Description

Contextualization within Aminonaphthalene Chemistry and Naphthalene (B1677914) Derivatives

Naphthalene's aromatic nature makes it susceptible to various reactions, including electrophilic aromatic substitution, which allows for the introduction of functional groups and the creation of valuable derivatives. ekb.eg Aminonaphthalenes, also known as naphthylamines, are derivatives of naphthalene that contain an amino group. These compounds, such as 1-naphthylamine, are important precursors in the synthesis of dyes. wikipedia.org The sulfonic acid derivatives of 1-naphthylamine, for instance, are used in the preparation of azo dyes. wikipedia.org

Methyl 5-aminonaphthalene-1-carboxylate is a bifunctional naphthalene derivative, containing both an amino group and a methyl carboxylate group. The presence and position of these functional groups on the naphthalene core are critical in determining the molecule's chemical reactivity and potential applications. The amino group can act as a directing group in further electrophilic substitutions and is also a site for reactions such as diazotization. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or can be involved in transesterification reactions. The interplay between these groups and the naphthalene ring system is a key aspect of its chemistry.

Historical Academic Context of Aminonaphthalene Esters

The study of naphthalene and its derivatives has a long history, dating back to the 19th century. ekb.eg Early research was largely driven by the burgeoning dye industry, which utilized aminonaphthalene derivatives extensively. wikipedia.org While the specific history of aminonaphthalene esters is less clearly defined, the synthesis of related compounds, such as aminonaphthalene carboxylic acids, has been a subject of study for nearly a century. For example, a process for manufacturing 1-aminonaphthalene-8-carboxylic acid was patented in 1927.

The development of methods for esterification of amino acids and other carboxylic acids has been an ongoing area of research in organic chemistry. The synthesis of amino acid methyl esters, for example, is important in peptide synthesis and medicinal chemistry. While not directly related to aminonaphthalene esters, the academic interest in ester synthesis highlights the importance of this class of compounds as intermediates in organic synthesis. The study of aminonaphthalene esters is a specialized area within the broader field of naphthalene chemistry, with potential applications in the synthesis of more complex molecules.

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol vulcanchem.com |

| Melting Point | 148–150°C vulcanchem.com |

| CAS Number | 91569-19-6 |

Detailed Research Findings

While specific studies on this compound are limited, research on the broader class of aminonaphthalene derivatives provides insight into its potential areas of academic interest. The synthesis of aminonaphthalene derivatives is an active area of research, with methods such as the Bucherer reaction being explored under various conditions, including microwave irradiation, to improve efficiency. researchgate.net

Aminonaphthalene derivatives are also used as building blocks in the synthesis of more complex molecular architectures. For example, 2-naphthylamine has been used as a substrate in copper-catalyzed cross-coupling reactions to form C(sp³)–N bonds. acs.org Furthermore, aminonaphthalene moieties are incorporated into larger molecules to study their photophysical and photochemical behavior. researchgate.net The presence of the amino and ester functional groups on this compound makes it a potentially useful intermediate in the synthesis of a variety of target molecules in academic research.

Structure

3D Structure

Properties

CAS No. |

91569-19-6 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 5-aminonaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,13H2,1H3 |

InChI Key |

XFPOUBKDAKYFKW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Primary Synthetic Routes to Methyl 5-aminonaphthalene-1-carboxylate

The most direct methods for synthesizing this compound involve the transformation of the corresponding carboxylic acid. These routes are favored for their straightforwardness and efficiency.

Direct Esterification Protocols

Direct esterification, particularly the Fischer-Speier esterification, is a fundamental and widely used method for converting carboxylic acids into esters. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves treating the parent carboxylic acid, 5-aminonaphthalene-1-carboxylic acid, with methanol (B129727) in the presence of a strong acid catalyst. libretexts.orgyoutube.com

The mechanism is a reversible, multi-step process:

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack : A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the newly added hydroxyl group (from methanol) to one of the original hydroxyl groups.

Elimination : The protonated hydroxyl group leaves as a water molecule, a stable leaving group, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation : The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product, this compound, and water. libretexts.org

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To drive the reaction equilibrium towards the product side and maximize the yield, a large excess of the alcohol (methanol) is typically used, and in some setups, water is removed as it is formed. masterorganicchemistry.comlibretexts.org

Amide Bond-Forming Coupling Reactions with Activated Carboxylic Acid Derivatives

While the title refers to amide bonds, the principle of using coupling reagents to activate carboxylic acids is directly applicable to ester synthesis, providing a mild and efficient alternative to direct acid catalysis. rsc.org These methods avoid the harsh acidic conditions of Fischer esterification and are often performed at room temperature. The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an alcohol. chemistrysteps.com

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling reagents. chemistrysteps.comgoogle.com The general mechanism involves:

The carbodiimide (B86325) activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. chemistrysteps.com

This intermediate can then be directly attacked by the alcohol (methanol).

Alternatively, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), the O-acylisourea intermediate reacts with DMAP to form a still more reactive acyl-pyridinium species. nih.govresearchgate.net

The alcohol attacks this activated species to form the ester, regenerating the catalyst. The carbodiimide is converted into a urea (B33335) byproduct (e.g., dicyclohexylurea for DCC), which is typically insoluble and can be removed by filtration. chemistrysteps.com

This approach is particularly useful for substrates that may be sensitive to the high temperatures or strong acids used in traditional Fischer esterification. organic-chemistry.org Peptide coupling reagents like TBTU and HATU have also been successfully employed for ester synthesis under basic conditions. organic-chemistry.orggrowingscience.com

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | 5-aminonaphthalene-1-carboxylic acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Heating/reflux in excess methanol | Atom economical, inexpensive reagents. masterorganicchemistry.comathabascau.ca | Reversible reaction, harsh conditions, may not be suitable for sensitive substrates. masterorganicchemistry.comlibretexts.org |

| Coupling Reagent-Mediated Esterification | 5-aminonaphthalene-1-carboxylic acid, Methanol, Coupling Reagent (e.g., EDC), Catalyst (e.g., DMAP) | Room temperature in an organic solvent (e.g., DCM) | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.orgresearchgate.net | Stoichiometric amounts of coupling reagent required, formation of byproducts. chemistrysteps.com |

Advanced Synthetic Approaches for Aminonaphthalene Derivatives and Analogues

The synthesis of more complex aminonaphthalene derivatives often requires more sophisticated strategies, including multi-step sequences and modern catalytic methods.

Multi-step Reaction Sequences for Aminonaphthalene Derivatives

The construction of functionalized aminonaphthalene systems often necessitates a multi-step synthetic pathway. vapourtec.comlibretexts.org A classical route to an advanced aminonaphthalene derivative, for instance, starts from simpler, commercially available precursors and builds complexity through a series of reliable chemical transformations. researchgate.net Such sequences allow for the precise installation of various functional groups onto the naphthalene (B1677914) core.

An example is the synthesis of an aminonaphthalene building block used in the preparation of novel anticancer agents. researchgate.net The sequence involves several key steps, including nucleophilic substitution, Wittig-Horner olefination, ester hydrolysis, and other functional group manipulations to assemble the target molecule. researchgate.net These multi-step approaches, while longer, offer the flexibility to create a wide array of analogues by modifying intermediates at various stages of the synthesis. researchgate.net

Continuous-Flow Microreactor Methodologies for Aminonaphthalene Synthesis

Continuous-flow microreactors represent a significant technological advancement over traditional batch processing for the synthesis of fine chemicals, including aminonaphthalene derivatives. researchgate.net This technology offers numerous advantages, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved reproducibility. researchgate.net

In a multi-step synthesis of an aminonaphthalene derivative, individual reaction steps were adapted from batch mode to a continuous-flow microreactor system. researchgate.net The results demonstrated that transformations in the microreactor often proceeded with similar or even higher yields but in significantly shorter reaction times, with an observed reaction acceleration factor of 3 to 10. researchgate.net For example, a Wittig-Horner olefination step that required 5 hours in batch mode to achieve a 97% yield was completed in just 47 minutes in a microreactor with an 89% yield. researchgate.net

| Reaction Step | Conditions (Batch) | Yield (Batch) | Residence Time (MR) | Yield (MR) |

|---|---|---|---|---|

| Wittig-Horner Olefination | NaOEt / EtOH, rt, 5 h | 97% | 47 min | 89% |

| Ester Hydrolysis | aq. NaOH, 40°C, 2 h | 70% | 31 min | 72% |

| Nucleophilic Substitution | n-BuLi, rt, 36 h | 57% | 24 min | 70% |

Transition Metal-Catalyzed Syntheses, including Chromium Carbene Chemistry for Functionalized Aminonaphthalenes

Transition metal catalysis provides powerful tools for the functionalization of aromatic systems like naphthalene. researchgate.net An intriguing area involves the use of organometallic complexes, such as those involving chromium. Bis(η⁶-naphthalene)chromium(0), for example, can be synthesized from chromium atoms and naphthalene and serves as a precursor for other complexes. lookchem.com In this sandwich complex, the naphthalene ligands are reactive and can be displaced by other ligands or undergo further reactions. lookchem.comunige.ch

A more advanced strategy involves the in-situ formation of metal-carbene intermediates, which are highly versatile for forming new chemical bonds. nih.govyoutube.com In chromium-catalyzed reactions, a low-valent chromium species can react with organic substrates to generate a chromium-carbene intermediate. nih.gov This intermediate can then participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, enabling the direct functionalization of a carbon backbone. nih.gov While the direct application to aminonaphthalenes is a specialized field, the principles of chromium carbene chemistry offer a potential route to introduce diverse functional groups onto the naphthalene scaffold under mild conditions. nih.gov

Enantioselective Synthetic Approaches for Chiral Aminonaphthalene Structures

The synthesis of chiral amines, including aminonaphthalene derivatives, is a significant area of research due to their prevalence in pharmaceuticals and biologically active compounds. nih.govacs.org Enantioselective methods are critical for producing single-enantiomer products, which is often a requirement for therapeutic applications. Key strategies include the asymmetric hydrogenation of imines and the use of chiral catalysts in multicomponent reactions.

Chiral amines can serve as building blocks for more complex molecules, resolving agents, or chiral auxiliaries. nih.gov Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines, enamines, and N-heteroarenes represents a powerful and widely studied method for accessing chiral amines. nih.govacs.org This field has seen significant progress through the development of new chiral phosphorus ligands and metal complexes involving rhodium, iridium, and ruthenium. acs.org

One notable method for producing chiral aminonaphthalene structures is the Betti reaction, a multicomponent reaction involving 2-naphthol, an aldehyde, and an amine to form aminobenzylnaphthols, also known as Betti bases. researchgate.net These compounds have applications as chiral ligands and auxiliaries in asymmetric synthesis. researchgate.net Furthermore, biocatalytic strategies using engineered enzymes, such as myoglobin (B1173299) variants, have been developed for the asymmetric N-H carbene insertion into aromatic amines, offering a pathway to chiral α-amino acids and other chiral amine motifs. rochester.edu

Table 1: Examples of Enantioselective Synthetic Approaches for Chiral Amines

| Method | Description | Catalyst/Reagent Examples | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of prochiral imines or enamines using a chiral catalyst and hydrogen gas to produce a chiral amine. nih.govacs.org | Rh, Ir, Ru complexes with chiral phosphine (B1218219) ligands. acs.org | High enantioselectivity, broad substrate scope. |

| Betti Reaction | A multicomponent condensation of 2-naphthol, an aldehyde, and an amine to yield chiral aminobenzylnaphthols. researchgate.net | Can be performed with or without a catalyst. | Forms C-C bonds and creates stereocenters in one step. |

| Biocatalytic N-H Insertion | Insertion of a carbene into an N-H bond of an aromatic amine, catalyzed by an engineered enzyme. rochester.edu | Engineered myoglobin variants. rochester.edu | High stereoinduction, operates under mild aqueous conditions. |

Modern Methods for Substituted Naphthalene Systems

The synthesis of polysubstituted naphthalenes often presents challenges in controlling regioselectivity when using classical electrophilic aromatic substitution on a pre-existing naphthalene core. researchgate.net Consequently, modern synthetic chemistry has focused on de novo approaches where the substitution pattern is determined by the structure of acyclic or monocyclic precursors. researchgate.netresearchgate.net

These methods include a variety of cyclization, condensation, and rearrangement reactions. researchgate.net For instance, the Stobbe condensation can be employed to generate the naphthalene ring system from simpler starting materials. researchgate.net Another powerful strategy is the dehydro-Diels-Alder (DDA) reaction for constructing highly substituted aromatic rings. researchgate.net

Recent innovations include the use of cycloaddition reactions with aryne intermediates and the development of skeletal editing through nitrogen-to-carbon transmutation of isoquinolines. researchgate.netnih.gov The latter method uses an inexpensive phosphonium (B103445) ylide to swap a nitrogen atom in the isoquinoline (B145761) ring for a carbon atom, yielding a wide range of substituted naphthalenes in a single step. nih.gov C-H functionalization strategies, using transient directing groups, have also emerged as efficient ways to directly introduce substituents onto a naphthalene scaffold. chemistryviews.org

Table 2: Overview of Modern Synthetic Methods for Substituted Naphthalenes

| Method | Description | Starting Materials | Advantages |

|---|---|---|---|

| Rearrangements & Condensations | De novo synthesis where the substitution pattern is controlled by the precursors. researchgate.net | Benzene (B151609) derivatives, aldehydes. | Circumvents regioselectivity issues of electrophilic substitution. researchgate.net |

| Cycloaddition with Arynes | Reaction between highly functionalized 2-pyrones and aryne intermediates. researchgate.net | 4-hydroxy-2-pyrones. | Efficient for producing multisubstituted naphthalenes. researchgate.net |

| Nitrogen-to-Carbon Transmutation | A skeletal editing process that replaces a nitrogen atom in an isoquinoline with a carbon atom. nih.gov | Isoquinolines, phosphonium ylide. nih.gov | One-step process, precise atom swap, tolerates various functional groups. nih.gov |

| C-H Functionalization | Direct introduction of substituents by activating a C-H bond, often using a transient directing group. chemistryviews.org | Naphthaldehydes. chemistryviews.org | High atom economy, avoids pre-functionalization steps. |

Derivatization Techniques for Synthetic Manipulation and Characterization

The amino and ester groups of this compound are key handles for synthetic modification, allowing for the creation of a diverse range of derivatives for further study and application.

N-Alkylation and N-Acylation Procedures

The primary amino group is a nucleophilic site that can readily undergo alkylation and acylation reactions.

N-Alkylation of aromatic amines can be achieved through various methods. A prominent green chemistry approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents. nih.gov In this process, a metal catalyst temporarily dehydrogenates the alcohol to an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the captured hydrogen to yield the N-alkylated amine, with water as the only byproduct. nih.gov Ruthenium complexes are often used as catalysts for this transformation. nih.gov Traditional N-alkylation can also be performed using alkyl halides, though this method is less atom-economical. acsgcipr.org For polyamines like cyclen, controlling the stoichiometry by using an excess of the amine can favor mono-alkylation. researchgate.net

N-Acylation is a fundamental reaction for converting amines to amides. This is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. Advances in this area include the development of catalytic approaches to amide bond formation that offer milder conditions and broader functional group tolerance. researchgate.net Iron-catalyzed cross-coupling of acylhydrazines and amines and NHC-mediated anodic oxidative amidation of aldehydes represent modern alternatives to traditional methods. researchgate.net

Table 3: Selected N-Alkylation and N-Acylation Methods for Aromatic Amines

| Transformation | Method | Reagents | Catalyst |

|---|---|---|---|

| N-Alkylation | Borrowing Hydrogen nih.gov | Primary Alcohols | Ruthenium complex nih.gov |

| N-Alkylation | SN2 Reaction acsgcipr.org | Alkyl Halides | Base (e.g., K2CO3) |

| N-Acylation | Standard Acylation | Acyl Chlorides, Anhydrides | Base (e.g., Pyridine) |

| N-Acylation | Catalytic Amidation researchgate.net | Aldehydes, Amines | N-Heterocyclic Carbene (NHC) researchgate.net |

Formation of Imines and Schiff Bases

The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. researchgate.netlibretexts.org

The reaction is reversible, and the pH must be carefully controlled; it is generally most effective around a pH of 5. libretexts.org A wide variety of catalysts and conditions can be employed, including one-pot procedures that convert alcohols directly to imines via an initial oxidation step. organic-chemistry.org The resulting imines are themselves valuable intermediates, for example, as precursors for the synthesis of secondary amines via reduction. nih.gov

Table 4: General Conditions for Imine (Schiff Base) Formation

| Carbonyl Source | Amine | Conditions | Key Features |

|---|---|---|---|

| Aldehydes, Ketones | Primary Amines masterorganicchemistry.com | Acid catalysis (e.g., p-TsOH), pH ~5 libretexts.org | Reversible reaction, forms C=N double bond. masterorganicchemistry.comlibretexts.org |

| Alcohols | Primary Amines | In situ oxidation (e.g., MnO2) followed by condensation. organic-chemistry.org | One-pot synthesis from alcohols. organic-chemistry.org |

| Nitroarenes, Aldehydes | Primary Amines | Reductive condensation (e.g., Fe powder, acid). organic-chemistry.org | Forms diarylimines from nitroarenes. organic-chemistry.org |

Ester Group Modifications

The methyl ester group on the naphthalene ring provides another site for synthetic manipulation. Common transformations include hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other functional groups.

Transesterification: The methyl group can be exchanged for other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Cross-Coupling Reactions: More advanced methods treat aromatic esters as electrophiles in cross-coupling reactions. For example, nickel-catalyzed reactions can achieve decarbonylative coupling or deoxygenative coupling, transforming the ester into other functional groups by forming new carbon-carbon or carbon-heteroatom bonds. acs.org Protecting groups such as silyl (B83357) esters or oxazolines can also be employed to mask the carboxylate functionality during other synthetic steps. google.com

Table 5: Common Modifications of the Ester Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH(aq) then H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, Acid or Base Catalyst | New Ester (-COOR') |

| Reduction | LiAlH₄ then H₂O | Primary Alcohol (-CH₂OH) |

| Decarbonylative Coupling acs.org | Organometallic reagent | Aryl-Aryl or Aryl-Alkyl |

| Deoxygenative Coupling acs.org | Organophosphorus compounds | Aryl-Phosphorus bond |

Reactivity and Reaction Mechanism Investigations

Reactivity Profile of Functional Groups within Methyl 5-aminonaphthalene-1-carboxylate

The reactivity of this compound is governed by the distinct chemical properties of its amino and ester moieties, as well as the aromatic naphthalene (B1677914) rings.

Transformations of the Amino Group (e.g., Oxidation to Nitro Derivatives, Nucleophilic Substitution Pathways)

The amino group (-NH2) is a potent activating group that significantly influences the molecule's reactivity.

Oxidation to Nitro Derivatives: The oxidation of aromatic amines to their corresponding nitro compounds is a known transformation, though it can be complicated by the formation of intermediate products like azobenzenes. researchgate.net Various reagents can achieve this, including dimethyldioxirane, peroxy acids (like peracetic acid or m-CPBA), and ozone on silica (B1680970) gel. nih.gov For aminonaphthalenes, vigorous nitration conditions can lead to the replacement of the amino group and further substitution on the ring. For instance, the vigorous nitration of 5-aminonaphthalene-1-sulfonic acid, a structurally related compound, results in 2,4-dinitro-1-hydroxynaphthalene, indicating that under harsh oxidative conditions, the amino group is displaced. chemicalbook.com Bacterial oxidation of aminonaphthalene derivatives has also been studied, where 5-aminonaphthalene-2-sulfonate is converted by specific bacterial strains into 5-hydroxyquinoline-2-carboxylate through a proposed spontaneous cyclization of an intermediate. nih.govasm.org

Nucleophilic Substitution Pathways: The amino group can participate in nucleophilic substitution reactions. A notable example is the Bucherer reaction, a reversible process that converts a naphthol to a naphthylamine using ammonia (B1221849) and sodium bisulfite. wikipedia.org The reverse reaction, converting a naphthylamine back to a naphthol, can also occur. chemicalbook.com The mechanism involves the addition of a bisulfite anion to the naphthalene ring, followed by nucleophilic attack by the amine (or water in the reverse reaction), elimination of water, and subsequent elimination of the bisulfite to yield the final product. wikipedia.org

Reactions Involving the Ester Group (e.g., Reduction to Corresponding Alcohol, Hydrolysis)

The methyl ester group (-COOCH3) is susceptible to nucleophilic acyl substitution, primarily through reduction and hydrolysis.

Reduction to Corresponding Alcohol: The ester functional group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful and common reagent for this transformation, readily converting esters to alcohols. chemistrysteps.comcommonorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) is generally considered too mild to reduce esters under standard conditions. commonorganicchemistry.com However, its reactivity can be enhanced. Aromatic esters, including methyl naphthoates, can be reduced by NaBH4 in a methanol (B129727)/THF system or with the addition of Lewis acids like CeCl3 or LiCl, which can make the process more selective and safer than using LiAlH4. researchgate.networdpress.comreddit.com The reaction with LiAlH4 proceeds via two successive additions of a hydride ion. chemistrysteps.com

Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. The reaction is reversible and an equilibrium is established. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. libretexts.org Kinetic studies on the alkaline hydrolysis of methyl 1-naphthoate (B1232437) and methyl 2-naphthoate (B1225688) have been performed to compare the reactivity at the different positions of the naphthalene ring. canterbury.ac.nz

| Reaction Type | Reagent(s) | Product | Key Characteristics |

|---|---|---|---|

| Reduction | LiAlH₄, then H₂O workup | (5-aminonaphthalen-1-yl)methanol | Powerful, non-selective reduction. chemistrysteps.comcommonorganicchemistry.com |

| Reduction | NaBH₄ / MeOH / THF | (5-aminonaphthalen-1-yl)methanol | Milder, requires specific solvent systems or additives for aromatic esters. researchgate.networdpress.com |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., dil. HCl, H₂SO₄), heat | 5-aminonaphthalene-1-carboxylic acid | Reversible reaction. chemguide.co.uklibretexts.org |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), heat | Sodium or Potassium 5-aminonaphthalene-1-carboxylate | Irreversible reaction, forms the carboxylate salt. libretexts.org |

Aromatic Ring Reactivity and Substitution Patterns

Electrophilic aromatic substitution on the naphthalene core is directed by the combined influence of the activating amino group and the deactivating ester group.

The -NH2 group is a strong activating, ortho-para directing group, donating electron density through resonance. wikipedia.org The -COOCH3 group is a deactivating, meta-directing group, withdrawing electron density. numberanalytics.com In naphthalene, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate carbocation (arenium ion) for α-substitution is more stable, allowing for more resonance structures that retain a complete benzene (B151609) ring. libretexts.orgyoutube.com

In this compound:

The amino group at C5 strongly activates the ring it is on, directing incoming electrophiles to the ortho positions (C4, C6) and the para position (C8 is blocked, C1 is substituted).

The ester group at C1 deactivates its ring and would direct incoming electrophiles to the meta positions (C3, C6, C8).

The powerful activating effect of the amino group dominates the directing effects. Therefore, electrophilic substitution is expected to occur predominantly on the same ring as the amino group. The most likely positions for substitution are C4 and C6 . This is supported by related chemistry; for example, in 5-aminonaphthalene-1-sulfonic acid, electrophilic coupling with diazo compounds occurs at the 2-position, while bromination occurs at the 2,4-positions, demonstrating the powerful directing influence of the amino group to positions on both rings. chemicalbook.com Nitration of 1-naphthoic acid occurs at the C5 and C8 positions, showing that without a strong activating group, substitution is directed to the other ring. nih.gov

| Position | Influence of C5-NH₂ (Activating) | Influence of C1-COOCH₃ (Deactivating) | Overall Likelihood |

|---|---|---|---|

| C2 | - | Ortho (unfavored) | Low |

| C3 | - | Meta (favored) | Low (on deactivated ring) |

| C4 | Ortho (favored) | - | High |

| C6 | Ortho (favored) | Meta (favored) | High (Reinforcing effects) |

| C7 | - | Para (unfavored) | Low |

| C8 | Para (unfavored) | Meta (favored) | Low (steric hindrance) |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions provides insight into the formation of intermediates and transition states that govern the final products.

Investigation of Intermediate Species and Transition States in Synthetic Pathways

The mechanisms of the principal reactions of this compound involve distinct intermediates.

Electrophilic Aromatic Substitution: The mechanism proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate dictates the reaction's regioselectivity. For naphthalene, substitution at the alpha-position (e.g., C4) generates an arenium ion that can be stabilized by more resonance structures that keep one of the six-membered rings fully aromatic, compared to beta-substitution. libretexts.orgyoutube.com

Bucherer Reaction: This reaction proceeds via the formation of an adduct with bisulfite, which tautomerizes to the sulfonic acid of a tetralone. wikipedia.org This intermediate then reacts with an amine, eliminates water to form a resonance-stabilized cation, and finally eliminates bisulfite to yield the naphthylamine. wikipedia.org

Friedel-Crafts Acylation: This reaction involves the formation of a highly electrophilic acylium ion (R-C≡O⁺) as the key intermediate, typically generated from an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. wikipedia.org

Photochemical Decaging Mechanisms of Aminonaphthalene-Based Photocages

Aminonaphthalene derivatives have been developed as photoremovable protecting groups, often called "photocages," which can release a biologically active molecule or other substrate upon irradiation with light. wikipedia.orgalfa-chemistry.com These systems are valuable for achieving precise spatiotemporal control over the release of a caged compound.

The decaging mechanism for aminonaphthalene photocages has been investigated using techniques like laser flash photolysis. alfa-chemistry.com Upon absorption of UV-A or near-visible light, the molecule is promoted to an excited singlet state. From this excited state, a process of heterolysis occurs, leading to the cleavage of the bond to the caged molecule. This process directly generates a carbocation intermediate based on the aminonaphthalene scaffold and releases the caged substrate (e.g., a carboxylic acid). wikipedia.orgalfa-chemistry.com This direct photoheterolysis from the singlet state is an efficient pathway for release and offers advantages over other photocage systems. alfa-chemistry.com

Acid-Base Interactions and their Influence on Reactivity

The reactivity of this compound is intrinsically linked to its acid-base properties, which are primarily governed by the amino group (-NH₂) and, to a lesser extent, the methyl carboxylate group (-COOCH₃). The protonation state of these functional groups, dictated by the pH of the reaction medium, significantly influences the electron density of the naphthalene ring system and the nucleophilic or electrophilic nature of the molecule.

The amino group at the C-5 position is basic and can be protonated under acidic conditions to form an ammonium (B1175870) salt (-NH₃⁺). Conversely, the methyl carboxylate group at the C-1 position can undergo hydrolysis under either acidic or basic conditions, although it is generally less reactive than the amino group in acid-base interactions not leading to hydrolysis.

In aqueous solutions with a pH below this pKa value, the amino group will exist predominantly in its protonated, ammonium form (-NH₃⁺). At pH values above the pKa, the neutral amino form (-NH₂) will be the major species. This equilibrium is crucial as it dramatically alters the electronic properties of the naphthalene ring.

The methyl carboxylate group can be protonated on the carbonyl oxygen under strongly acidic conditions. The pKa of a protonated carbonyl group is typically around -7, indicating that very strong acids are required for this to occur. nih.gov

Table 1: Predicted Acid-Base Properties of this compound and Related Functional Groups

| Functional Group | Position | Predicted pKa (Conjugate Acid) | Predominant Form at pH < pKa | Predominant Form at pH > pKa |

| Amino (-NH₂) | C-5 | ~3.67 nih.gov | Ammonium (-NH₃⁺) | Amino (-NH₂) |

| Methyl Carboxylate (-COOCH₃) | C-1 | ~ -7 (protonated carbonyl) nih.gov | Protonated Ester | Neutral Ester |

Note: The pKa value for the amino group is based on a structurally similar compound and should be considered an estimate. The pKa for the protonated ester is a general approximation.

The protonation state of the amino group has a profound effect on the nucleophilicity of both the nitrogen atom and the aromatic ring.

Neutral Form (-NH₂): In its neutral, deprotonated form, the amino group is a potent activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the naphthalene ring system through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The positions ortho and para to the amino group are particularly activated. The nitrogen atom itself is also nucleophilic and can participate in reactions such as acylation and alkylation.

Protonated Form (-NH₃⁺): Upon protonation, the amino group becomes the strongly deactivating ammonium group. The positive charge on the nitrogen atom withdraws electron density from the naphthalene ring through an inductive effect. This deactivation makes the ring significantly less reactive towards electrophiles. Furthermore, the nitrogen atom in the ammonium form no longer has a lone pair to donate and is not nucleophilic.

The methyl carboxylate group is an electron-withdrawing group, deactivating the naphthalene ring towards electrophilic substitution, though less strongly than a protonated amino group. Its primary influence on reactivity in the context of acid-base interactions is its potential for hydrolysis.

The pH of the reaction medium can alter not only the rate of a reaction but also the operative mechanism.

Electrophilic Aromatic Substitution: For electrophilic substitution reactions on the naphthalene ring, the reaction will be significantly faster under neutral or basic conditions where the amino group is in its activating -NH₂ form. Under acidic conditions (pH < ~3.67), the rate of electrophilic substitution will be drastically reduced due to the formation of the deactivating -NH₃⁺ group.

Nucleophilic Acyl Substitution (at the ester): The hydrolysis of the methyl ester can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. doubtnut.comresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a strong nucleophile, such as a hydroxide ion. This is generally a more efficient method for ester hydrolysis.

Reactions at the Amino Group: Reactions involving the amino group as a nucleophile, such as acylation or alkylation, require the neutral -NH₂ form. Therefore, these reactions are typically carried out under neutral or slightly basic conditions to ensure a sufficient concentration of the nucleophilic species. Performing such reactions in strongly acidic media would be counterproductive as the amine would be protonated and non-nucleophilic.

The influence of substituents on the reactivity of naphthalene derivatives can be quantified using Hammett plots, which correlate reaction rates with substituent constants. echemhub.com For naphthalene systems, the position of the substituent and the reaction center are critical, and different reaction constants (ρ values) are often observed for different substitution patterns. chemicalbook.com The electronic effect of the amino group in this compound will be strongly dependent on its protonation state, leading to different reactivity profiles under varying pH conditions. Studies on related systems have shown that the substituent effect is more effectively transmitted through three bonds (para-like) than through two bonds (meta-like), a factor that is relevant to the relative positions of the amino and carboxylate groups in this molecule. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecular framework can be constructed.

High-resolution ¹H-NMR and ¹³C-NMR spectra provide foundational data on the chemical environment of each hydrogen and carbon atom in Methyl 5-aminonaphthalene-1-carboxylate.

The ¹H-NMR spectrum is characterized by signals in the aromatic region corresponding to the six protons on the naphthalene (B1677914) ring, a singlet for the methyl ester protons, and a signal for the amine protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. The naphthalene protons exhibit complex splitting patterns (doublets, triplets) due to spin-spin coupling with adjacent protons. organicchemistrydata.org The amine (NH₂) protons often appear as a broad singlet due to rapid exchange and quadrupole effects from the nitrogen atom.

The ¹³C-NMR spectrum displays twelve distinct signals, one for each carbon atom in the molecule. organicchemistrydata.org Key signals include the carbonyl carbon of the ester group at the low-field end of the spectrum, the methyl carbon of the ester group at the high-field end, and ten signals in the aromatic region for the naphthalene ring carbons. chemicalbook.com

Predicted ¹H-NMR and ¹³C-NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to a standard reference.

| ¹H-NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| Protons | -OCH₃ | ~3.9 | Singlet |

| -NH₂ | ~4.5-5.5 | Broad Singlet | |

| Aromatic-H | ~6.8-8.2 | Multiplets | |

| ¹³C-NMR | Assignment | Predicted δ (ppm) | |

| Carbons | -OCH₃ | ~52 | |

| C-1, C-2, C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a | ~110-145 | ||

| C=O | ~168 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between neighboring aromatic protons, confirming their positions relative to one another on the naphthalene rings (e.g., H-2 with H-3, H-6 with H-7, and H-7 with H-8).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. sdsu.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal (H-2 to C-2, H-3 to C-3, etc.) and the methyl proton singlet to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular skeleton. sdsu.eduresearchgate.net Key HMBC correlations for this molecule would include:

A correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and to the C-1 carbon of the naphthalene ring.

Correlations from the H-2 proton to carbons C-4 and C-8a.

Correlations from the H-6 proton to carbons C-4a, C-5, and C-8.

Correlations from the amine protons (-NH₂) to carbons C-4a, C-5, and C-6.

NMR spectroscopy can also provide insights into the three-dimensional conformation and dynamic behavior of molecules in solution. researchgate.net For this compound, conformational flexibility primarily involves rotation around the single bonds connecting the substituents to the naphthalene ring (C1–COOCH₃ and C5–NH₂).

The presence of bulky substituents on the naphthalene ring can create hindered rotation, potentially leading to distinct, slowly interconverting conformers on the NMR timescale. unibas.it Techniques such as variable-temperature NMR can be used to study these dynamic processes. unibas.it Additionally, Nuclear Overhauser Effect (NOE) experiments can detect through-space interactions between protons that are close to each other, providing crucial data for determining the preferred spatial orientation of the amino and carboxylate groups relative to the naphthalene core. nih.gov The use of specialized NMR probes, such as those that are sensitive to methyl groups, can be a powerful method for tracking conformational changes. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecular bonds. They are highly effective for identifying the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. researchgate.netresearchgate.net

Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| N-H Stretch | Primary Amine | ~3300-3500 (two bands) |

| Aromatic C-H Stretch | Aromatic Ring | ~3000-3100 |

| Aliphatic C-H Stretch | Methyl Group | ~2850-2960 |

| C=O Stretch | Ester | ~1700-1725 |

| C=C Stretch | Aromatic Ring | ~1500-1600 |

| C-O Stretch | Ester | ~1150-1250 |

| C-N Stretch | Aromatic Amine | ~1250-1350 |

The presence of strong absorption bands in these regions confirms the existence of the amine, ester, and aromatic naphthalene components of the molecule.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. mdpi.com The Raman spectrum also provides information about molecular vibrations. The aromatic ring system of naphthalene typically produces strong and characteristic signals in a Raman spectrum. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically gold or silver) by many orders of magnitude. mdpi.comnih.gov For this compound, a SERS analysis could be performed by adsorbing the molecule onto a SERS-active substrate. The amino group (-NH₂) is known to interact strongly with gold surfaces, making it a good candidate for SERS studies. rsc.org

This approach could enable ultra-sensitive detection of the compound. nih.gov The SERS spectrum would likely show enhanced peaks corresponding to the vibrations of the naphthalene ring and the functional groups. For instance, the carboxyl group vibrations, which appear around 1700 cm⁻¹ (for C=O) and 1400 cm⁻¹ (for COO⁻), could be monitored to study interactions or reactions at the surface. researchgate.net

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

For instance, 1-Naphthylamine exhibits an excitation peak at approximately 316 nm. aatbio.com Similarly, 4-Amino naphthalene-1-sulfonic acid has been reported to have an excitation wavelength of 325 nm in water. researchgate.net The presence of an amino group, a strong auxochrome, on the naphthalene ring is known to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. Conversely, the methyl carboxylate group, being an electron-withdrawing group, can also influence the electronic transitions. The solvent environment is also expected to play a role in the position and intensity of the absorption bands. In general, for this compound, one would anticipate absorption maxima in the UVA region (315-400 nm) due to π-π* transitions within the aromatic system, influenced by the electronic effects of the substituents.

A related compound, 5-Amino-1-naphthol, for which spectral data is available, shows a complex absorption profile with multiple peaks, indicating several electronic transitions. nist.gov This further suggests that this compound would have a rich UV-Vis spectrum.

Table 1: Representative UV-Vis Absorption Data for Related Naphthalene Derivatives

| Compound | Excitation Wavelength (nm) | Solvent |

| 1-Naphthylamine | 316 | Not Specified |

| 1-Methyl Naphthalene | 281 | Not Specified |

| 4-Amino naphthalene-1-sulfonic acid | 325 | Water |

Fluorescence Spectroscopy for Photophysical Property Characterization and Mechanistic Studies

Fluorescence spectroscopy is a powerful tool to investigate the fate of the excited state and is highly sensitive to the molecular environment. The fluorescence properties of aminonaphthalene derivatives are well-documented to be strongly dependent on solvent polarity. nih.gov This phenomenon, known as solvatochromism, arises from the change in the dipole moment of the molecule upon excitation.

For this compound, the presence of the electron-donating amino group and the electron-withdrawing methyl carboxylate group can lead to an intramolecular charge transfer (ICT) character in the excited state. In polar solvents, the solvent molecules reorient around the more polar excited state, leading to a stabilization of this state and a red shift in the fluorescence emission spectrum. nih.gov

While specific fluorescence data for this compound is not available in the reviewed literature, data from analogous compounds provide valuable insights. 1-Naphthylamine, for example, has an emission peak at 434 nm. aatbio.com For 3-Substituted 2-Aminonaphthalene derivatives, fluorescence quantum yields have been reported to vary significantly, from 0.002 to 0.40, indicating that the efficiency of the radiative decay pathway is highly sensitive to the substitution pattern. acs.org Studies on 8-Anilinonaphthalene-1-sulfonic Acid (ANS) derivatives have further highlighted the use of such compounds as fluorescent probes due to their environmentally sensitive emission. nih.gov

It is therefore anticipated that this compound will exhibit fluorescence in the visible region of the electromagnetic spectrum, with the exact emission maximum and quantum yield being highly dependent on the solvent used for the measurement.

Table 2: Representative Fluorescence Emission Data for Related Naphthalene Derivatives

| Compound | Emission Wavelength (nm) | Stokes' Shift (nm) |

| 1-Naphthylamine | 434 | 118 |

| 1-Methyl Naphthalene | 339 | 58 |

Mass Spectrometry Techniques for Structure Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₁NO₂, corresponding to a molecular weight of approximately 201.22 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum of an aromatic compound, the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic ring. libretexts.org For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 201.

The fragmentation of the molecular ion provides valuable structural information. Based on the functional groups present, several characteristic fragmentation pathways can be predicted:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃) with a mass of 31 Da. This would result in a fragment ion at m/z 170 ([M - 31]⁺). This acylium ion is resonance-stabilized.

Loss of the methyl group (-CH₃): Cleavage of the C-O bond can also occur, leading to the loss of a methyl radical (•CH₃) with a mass of 15 Da, resulting in a fragment ion at m/z 186 ([M - 15]⁺).

Decarboxylation: The loss of the entire carbomethoxy group (•COOCH₃) with a mass of 59 Da is another plausible fragmentation pathway, which would yield a fragment at m/z 142 ([M - 59]⁺), corresponding to the 5-aminonaphthalene radical cation.

Fragmentation of the amino group: The amino group can also undergo fragmentation, although this is generally less favorable than fragmentation of the ester group.

The analysis of the relative abundances of these fragment ions allows for the confirmation of the presence of both the amino and methyl carboxylate functional groups and their positions on the naphthalene scaffold. More advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment | Neutral Loss |

| 201 | [M]⁺ | - |

| 170 | [M - OCH₃]⁺ | •OCH₃ |

| 186 | [M - CH₃]⁺ | •CH₃ |

| 142 | [M - COOCH₃]⁺ | •COOCH₃ |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications

DFT has become a standard method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. It is instrumental in predicting various molecular properties with a good balance of accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process would calculate the bond lengths, bond angles, and dihedral angles of Methyl 5-aminonaphthalene-1-carboxylate that correspond to the lowest energy state. This optimized structure provides the foundation for all subsequent property calculations. While generic computed properties are available in databases, detailed optimized parameters from specific research studies are not present in the literature.

Once the geometry is optimized, computational methods can predict various spectroscopic signatures of the molecule, such as its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra are invaluable for interpreting experimental data. A comparison between the calculated and experimentally obtained spectra can confirm the molecular structure and the accuracy of the computational method used. For this compound, this would involve simulating the vibrational frequencies corresponding to its functional groups and the electronic transitions that give rise to its absorption bands.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. An FMO analysis for this compound would pinpoint the distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, the preferred sites for nucleophilic attack. An MEP analysis of this compound would clearly illustrate the reactive sites, particularly around the amino and carboxylate groups, as well as across the aromatic system.

Advanced Quantum Chemical Studies

Beyond standard DFT calculations, more advanced methods can provide deeper insights into the electronic structure and bonding.

Wavefunction-Based Approaches

Wavefunction-based quantum chemical methods are a class of ab initio techniques that provide a rigorous framework for studying the electronic structure of molecules. Unlike density functional theory (DFT), these methods directly solve approximations to the electronic Schrödinger equation, offering a systematic path toward chemical accuracy. For aromatic systems like naphthalene (B1677914) derivatives, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are particularly valuable for obtaining precise structural and energetic information.

For instance, in studies of similar aromatic carboxylic acids, MP2 calculations with a correlation-consistent basis set like cc-pVTZ have been successfully employed to determine optimized geometries, relative conformer energies, and electric dipole moments. researchgate.net These calculations have shown excellent agreement with experimental data from techniques like microwave spectroscopy, confirming the reliability of the theoretical models for predicting planar equilibrium structures. researchgate.net While specific wavefunction-based studies on this compound are not prevalent in the literature, the principles from work on molecules like benzoic acid can be extended. Such an approach would be crucial for accurately predicting the subtle interplay of the amino and carboxylate groups with the naphthalene core.

Moreover, multiconfigurational wavefunction-based methods, such as the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2), are essential for describing the electronically excited states of polyaromatic hydrocarbons, including naphthalene. d-nb.info These methods are capable of accurately modeling states that have significant multi-reference character, which is often the case in these conjugated systems. d-nb.info

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Dynamics

Time-Dependent Density Functional Theory (TD-DFT) has become a workhorse for investigating the excited-state properties of molecules due to its favorable balance of computational cost and accuracy. nih.govnih.gov This method is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For naphthalene and its derivatives, TD-DFT calculations can predict the electronic transitions and their nature, such as π→π* or n→π* transitions. samipubco.comsamipubco.com The choice of the exchange-correlation functional is critical for the accuracy of TD-DFT results. For instance, range-separated functionals like CAM-B3LYP are often employed for systems with potential charge-transfer character, which is relevant for this compound due to its donor (amino) and acceptor (carboxylate) substituents. d-nb.info

In a study on 3-substituted 2-aminonaphthalene photocages, TD-DFT calculations were instrumental in elucidating the photochemical reaction mechanism. The calculations revealed that the photoelimination of carboxylates occurs from the singlet excited state through a homolytic cleavage, forming a radical pair within a nanosecond. ipme.ru This highlights the power of TD-DFT in not just predicting spectra but also in understanding reaction dynamics.

While a detailed TD-DFT analysis of this compound is not extensively published, data from related aminonaphthalene compounds can provide insights into its expected photophysical behavior. For example, the investigation of similar compounds suggests that the presence of both an electron-donating amino group and an electron-withdrawing carboxyl group can lead to interesting excited-state properties, including the potential for intramolecular charge transfer (ICT).

| Property | Description | Relevance to this compound |

| Excitation Energies | Energies required to promote an electron to a higher energy level, corresponding to absorption wavelengths. | Predicts the UV-Vis absorption spectrum. |

| Oscillator Strengths | A dimensionless quantity that expresses the probability of absorption of electromagnetic radiation in transitions between energy levels. | Determines the intensity of spectral bands. |

| Excited State Dynamics | The study of the processes that occur after a molecule absorbs light, such as internal conversion, intersystem crossing, and photochemical reactions. | Can elucidate potential photochemical reactivity or photostability. |

| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge between the donor (amino group) and acceptor (carboxylate group) upon photoexcitation. | Influences the photophysical properties, such as fluorescence and solvatochromism. |

Molecular Modeling and Dynamics Simulations

Conformational Space Exploration

The biological activity and material properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Exploring the conformational space of a molecule is therefore a critical step in its computational analysis. For a molecule like this compound, the primary sources of conformational freedom are the rotation around the C-N bond of the amino group and the C-C and C-O bonds of the methyl carboxylate group.

Various computational methods can be used to explore the potential energy surface and identify low-energy conformers. These methods range from systematic grid scans of dihedral angles to more sophisticated approaches like molecular dynamics (MD) and Monte Carlo (MC) simulations. mdpi.com Comparative studies on flexible peptides have shown that methods based on experimental design techniques can efficiently sample a wide range of conformations and identify structures close to experimentally determined ones. mdpi.com For this compound, a combination of these techniques would be necessary to fully characterize its conformational landscape and the energetic barriers between different conformers.

Solvent Effects Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models for solvent effects can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used in conjunction with quantum mechanical calculations to estimate the effect of the solvent on properties like conformational energies and electronic spectra.

Explicit solvent models, on the other hand, treat individual solvent molecules. This is typically done within the framework of molecular dynamics or Monte Carlo simulations, where the solute is placed in a box of solvent molecules. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the amino and carboxylate groups of this compound and protic solvent molecules. While computationally more demanding, explicit solvent simulations provide a more realistic picture of the solvation shell and its influence on the solute's dynamics and properties. For example, in studies of other organic molecules, the aggregation process in solution has been shown to be influenced by both hydrophobic and hydrophilic interactions with the solvent. nih.gov

Prediction of Optical Properties (e.g., Hyperpolarizability)

Molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. This compound, with its amino (donor) and methyl carboxylate (acceptor) groups on the naphthalene (π-system) backbone, is a candidate for possessing such properties.

Computational chemistry provides a powerful tool for predicting the hyperpolarizability of molecules. DFT calculations, using appropriate functionals and basis sets, have been shown to be effective in this regard. Studies on various donor-acceptor substituted naphthalene derivatives have demonstrated that these systems can have large first static hyperpolarizabilities. ipme.ru The magnitude of the hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups and the nature of the conjugated bridge. ipme.ru For instance, replacing an amino group with a more potent N,N-dimethylamino group has been shown to significantly increase the NLO response. ipme.ru

Advanced Applications in Organic Synthesis and Materials Science

Methyl 5-aminonaphthalene-1-carboxylate as a Key Synthetic Intermediate

The presence of two distinct reactive sites—the nucleophilic amino group and the electrophilic ester group—on a rigid naphthalene (B1677914) scaffold makes this compound a valuable intermediate in multi-step organic synthesis. These functional groups can be selectively modified to construct a wide array of more complex molecules.

Precursor for the Synthesis of Diverse Organic Compounds

The dual functionality of this compound allows it to serve as a starting point for a variety of organic compounds. The amino group is particularly versatile; it can undergo diazotization followed by coupling reactions to produce a range of azo dyes. Aromatic amines are fundamental precursors in the synthesis of azo compounds, which constitute a large class of commercial dyes. imrpress.com The amino group can also be acylated, alkylated, or used in condensation reactions to introduce new functionalities.

Simultaneously, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into acid chlorides, amides, or other esters. rsc.org This orthogonal reactivity allows for a stepwise and controlled construction of target molecules. For instance, the rate of alkaline hydrolysis of the methyl ester can be influenced by neighboring groups, a principle that is key in designing specific reaction pathways. rsc.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Amino Group (-NH₂) | Diazotization & Azo Coupling | Azo Dyes |

| Amino Group (-NH₂) | Acylation | Amides |

| Amino Group (-NH₂) | Condensation | Imines, Heterocycles |

| Methyl Ester (-COOCH₃) | Hydrolysis | Carboxylic Acids |

| Methyl Ester (-COOCH₃) | Aminolysis | Amides |

| Methyl Ester (-COOCH₃) | Reduction | Alcohols |

Building Block for Fused Heterocyclic Systems (e.g., Naphthyridines, Pyrroloindoles)

Fused heterocyclic systems are core structures in many pharmaceuticals and biologically active compounds. While direct literature examples detailing the use of this compound are not prevalent, its structure makes it a conceptually ideal precursor for creating complex, fused polycyclic heteroaromatics like benzo-fused naphthyridines.

Naphthyridines are typically synthesized via cyclization reactions such as the Skraup or Friedländer synthesis, which commonly involve the reaction of an amino-substituted aromatic ring with a carbonyl compound or a derivative. nih.govnih.gov For example, the Friedländer reaction traditionally uses an ortho-aminoaryl aldehyde or ketone. A molecule like this compound, after appropriate modification (e.g., formylation or acylation ortho to the amino group), could theoretically undergo intramolecular condensation to form a fused pyridinone ring, leading to a benzo[g] nih.govencyclopedia.pubnaphthyridine or a related system. The synthesis of such fused systems often begins with aminopyridine or aminoquinoline derivatives. nih.govmdpi.com The application of these established methods to aminonaphthalene precursors like this compound represents a logical pathway to novel, extended aromatic heterocycles.

Similarly, the synthesis of pyrroloindoles often involves reactions that build a pyrrole (B145914) ring onto an existing indole (B1671886) or related aromatic amine structure. The amino and ester functionalities on the naphthalene ring of this compound provide the necessary handles for such constructions, potentially through strategies involving condensation and cyclization reactions to build the requisite five-membered ring.

Development of Photocages for Controlled Release Applications

Photocages, or photolabile protecting groups, are molecules that can mask the function of a bioactive compound until its release is triggered by light. This allows for precise spatial and temporal control over biological processes. Naphthalene-based structures are attractive for this purpose due to their extended chromophore system, which allows for absorption at longer, less biologically damaging wavelengths compared to simpler aniline-based photocages.

Research into aminonaphthalene and aminoquinoline derivatives has demonstrated their potential as photocages for the controlled release of molecules like carboxylic acids and alcohols. The introduction of substituents onto the aminonaphthalene ring has been shown to enhance the efficiency of the photorelease process. While specific studies on this compound were not identified, its aminonaphthalene core is the relevant reactive unit for this application. The mechanism often involves photo-induced elimination that liberates the caged molecule. The development of N,N-dimethylaminonaphthalene photocages highlights the progress in this area, aiming for chromo-orthogonal deprotection in the near-visible region.

Contributions to Advanced Materials Research

The rigid, planar structure and versatile functional groups of this compound also make it a valuable component in the design of advanced materials with tailored electronic, optical, or structural properties.

Design and Synthesis of Functionalized Naphthalene-based Materials

Naphthalene derivatives are integral to the development of functional organic materials used in electronics and sensing. The ability to introduce various functional groups onto the naphthalene scaffold allows for the fine-tuning of material properties.

A key example is the synthesis of nanoparticles from naphthalene-based monomers. For instance, poly(1,5-diaminonaphthalene) has been synthesized as nanospherical particles via an interfacial polymerization method. nih.gov These nanoparticles exhibit electroactivity, fluorescence, and have been successfully applied as chemosensors for detecting metal ions like Zn(II) with high sensitivity. nih.gov The 1,5-substitution pattern is crucial, and this compound shares this structural motif. Its amino group provides a site for polymerization, while the carboxylate group offers a secondary site for post-polymerization modification, surface functionalization, or for influencing the material's solubility and processing characteristics.

Integration into Polymeric Structures and Composites

The bifunctional nature of this compound makes it an excellent candidate as a monomer for creating high-performance polymers and composites. The aminonaphthalene scaffold can be incorporated into polymer backbones to impart rigidity, thermal stability, and specific photophysical properties.

Polymers can be synthesized from aminonaphthalene precursors through methods like oxidative chemical polymerization or plasma polymerization. researchgate.net The resulting polymers, such as poly(1-aminonaphthalene), often exhibit interesting electrical conductivity and solubility in organic solvents. researchgate.net this compound could be integrated into polymeric structures in several ways:

Polyamides: The amino group could react with a diacyl chloride, or the ester could be hydrolyzed to a carboxylic acid and reacted with a diamine.

Polyesters: The ester could undergo transesterification with a diol, or if hydrolyzed, react with a diol.

Conducting Polymers: The aminonaphthalene unit itself can be polymerized through oxidative coupling, similar to aniline, to form a conductive polymer backbone. nih.gov

Furthermore, naphthalene-based dicarboxylic acids (a derivative of the title compound) have been used to construct robust 3D coordination polymers with metal ions, creating materials with interesting network topologies and photoluminescent properties. researchgate.net

Applications in Dye and Pigment Chemistry

This compound serves as a valuable intermediate in the synthesis of azo dyes and pigments. The primary amino group (-NH₂) on the naphthalene ring is readily diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. unb.ca Azo compounds, characterized by the -N=N- functional group, are a significant class of colorants used across various industries. mdpi.com

The synthesis of azo dyes from an aminonaphthalene derivative generally follows a two-step process. First, the primary aromatic amine is converted into a diazonium salt. This reaction is typically carried out in an acidic solution at low temperatures (0–5 °C) with the addition of sodium nitrite. unb.canih.gov The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another amine. icrc.ac.ir

While specific dyes derived directly from this compound are not widely reported in the provided literature, the use of structurally related compounds like 1,5-diaminonaphthalene and 5-aminonaphthalene-1-sulfonic acid in dye synthesis is well-established. icrc.ac.irdyestuffintermediates.com For instance, 1,5-diaminonaphthalene is used as a diazo component to synthesize both mono-azo and bis-azo dyes. icrc.ac.ir Similarly, 5-aminonaphthalene-1-sulfonic acid is a precursor for a variety of acid and direct dyes. dyestuffintermediates.com The color of the final dye is influenced by the chemical structure of both the diazo component and the coupling component. mdpi.com The presence of the ester group in this compound would likely influence the solubility and dyeing properties of the resulting colorants.

The general synthetic route for producing azo dyes from aminonaphthalene precursors can be summarized in the following table:

| Step | Process | Reagents | Conditions |

| 1 | Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0-5 °C |

| 2 | Azo Coupling | Coupling Component (e.g., phenol, amine) | Varies (pH and temperature dependent) |

The versatility of the azo coupling reaction allows for the creation of a diverse library of dyes with different shades, fastness properties, and applications. researchgate.net

Emerging Research Directions and Academic Challenges in Aminonaphthalene Chemistry

Innovations in Synthetic Methodologies for Naphthalene (B1677914) Carboxylates

The synthesis of specifically substituted naphthalene derivatives remains a central theme in organic chemistry, with a continuous drive for efficiency, selectivity, and novelty. Traditional methods often require harsh conditions and can be difficult to control regioselectively. nih.gov Recent innovations, however, are providing elegant solutions to these challenges.

One significant advancement is the development of skeletal editing techniques. A novel approach allows for the synthesis of substituted naphthalenes through a nitrogen-to-carbon single-atom transmutation in isoquinolines. This method, inspired by the Wittig reaction, uses an inexpensive phosphonium (B103445) ylide to precisely swap a nitrogen atom in the isoquinoline (B145761) ring for a carbon atom, leading to the naphthalene core. nih.govresearchgate.net The key to this transformation is the ring-opening of the isoquinoline to form a triene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the final naphthalene product. nih.govresearchgate.net This strategy also facilitates the straightforward synthesis of ¹³C-labeled naphthalenes, which are valuable tools in mechanistic studies. nih.govresearchgate.net

Catalysis-driven methods have also seen remarkable progress. Copper-catalyzed aminobenzannulation of (o-alkynyl)arylketones with various amines has emerged as a powerful tool for creating α-aminonaphthalenes, valued for its use of an inexpensive catalyst and broad functional group tolerance. nih.gov Furthermore, direct one-step catalytic amination of naphthalene to produce naphthylamine using vanadium catalysts represents a more atom-economical and environmentally friendly alternative to traditional multi-step processes. researchgate.net Homogenous nonheme iron catalysts are being employed for the aerobic oxidative coupling of 2-aminonaphthalenes, operating efficiently at room temperature. acs.org These catalytic systems exemplify the move towards more sustainable and efficient synthetic routes.

Other innovative strategies include the regioselective C-H methylation of 1-naphthaldehydes using a transient ligand strategy, which has been successfully applied to the total synthesis of naphthalene-containing natural products like dehydrocacalohastine and musizin. chemistryviews.org

Table 1: Comparison of Modern Synthetic Methodologies for Naphthalene Derivatives

| Methodology | Key Features | Catalyst/Reagent | Advantages |

| N-to-C Transmutation | Skeletal editing of isoquinolines | Phosphonium ylide | Precise, one-step process; enables isotopic labeling. nih.gov |

| Catalytic Amination | Direct amination of naphthalene | Vanadium catalysts | High atom utilization, less pollution. researchgate.net |

| Aminobenzannulation | Annulation of (o-alkynyl)arylketones | Copper catalyst | Inexpensive catalyst, good functional group tolerance. nih.gov |

| Aerobic Oxidative Coupling | Dimerization of aminonaphthalenes | Iron(III) complex | Uses air as oxidant, mild room temperature conditions. acs.org |

| Transient Ligand C-H Functionalization | Regioselective methylation | Palladium catalyst | Direct functionalization of naphthalene core. chemistryviews.org |

Deeper Understanding of Structure-Reactivity Relationships